Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
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Overview
Description
J-113863 is a potent and selective antagonist of the chemokine receptor CCR1. It has been shown to have significant anti-inflammatory effects and is used primarily in scientific research. The compound is also known to be a strong antagonist of the human CCR3 receptor, but a weak antagonist of the mouse CCR3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of J-113863 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production methods for J-113863 are not publicly disclosed, as the compound is primarily used for research purposes. The production typically involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
J-113863 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: J-113863 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving J-113863 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of J-113863 include various derivatives that retain the core structure of the compound but have modified functional groups. These derivatives are often used to study the compound’s biological activity and potential therapeutic applications .
Scientific Research Applications
J-113863 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions of chemokine receptors and their ligands.
Biology: Employed in research to understand the role of chemokine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions involving chemokine receptor dysregulation.
Industry: Utilized in the development of new drugs targeting chemokine receptors.
Mechanism of Action
J-113863 exerts its effects by selectively binding to and antagonizing the CCR1 receptor. This interaction inhibits the receptor’s ability to bind to its natural ligands, thereby blocking the downstream signaling pathways involved in inflammation and immune responses. The compound also affects the expression levels of various cytokines, including GM-CSF, IL-6, IL-10, and IL-27, which play critical roles in the immune system .
Comparison with Similar Compounds
Similar Compounds
Trans-J-113863: Another potent antagonist of CCR1 and CCR3, with similar biological activity but different structural conformation.
Other CCR1 Antagonists: Compounds such as BX471 and MLN3897, which also target the CCR1 receptor but may have different selectivity and potency profiles.
Uniqueness
J-113863 is unique due to its high selectivity for the CCR1 receptor and its potent antagonistic effects on human CCR3. This selectivity makes it a valuable tool in research focused on chemokine receptor biology and the development of new therapeutic agents .
Properties
CAS No. |
17814-20-9 |
---|---|
Molecular Formula |
C18H11BaClN2O6S |
Molecular Weight |
556.1 g/mol |
IUPAC Name |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
NZLBWSOXCACJSR-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ba] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ba+2] |
Origin of Product |
United States |
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